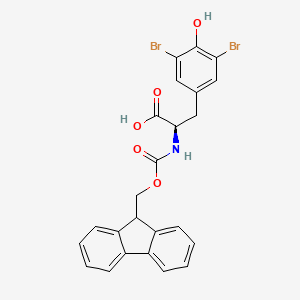
Fmoc-D-Tyr(3,5-Br2)-Oh
描述
Fmoc-D-Tyr(3,5-Br2)-Oh: is a derivative of the amino acid tyrosine, where the phenolic hydroxyl group is substituted with bromine atoms at the 3 and 5 positions. The compound is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus. This compound is often used in peptide synthesis and research due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Tyr(3,5-Br2)-Oh typically involves the following steps:
Bromination of Tyrosine: Tyrosine is brominated at the 3 and 5 positions using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.
Fmoc Protection: The amino group of the brominated tyrosine is protected by reacting with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production methods would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
化学反应分析
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation reactions, potentially forming quinones.
Substitution: The bromine atoms can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or periodates.
Substitution: Nucleophiles like amines or thiols.
Deprotection: Piperidine in dimethylformamide (DMF).
Major Products:
Oxidation: Quinone derivatives.
Substitution: Various substituted tyrosine derivatives.
Deprotection: Free amino acid derivatives.
科学研究应用
Chemistry:
- Used as a building block in peptide synthesis.
- Studied for its reactivity and stability in various chemical environments.
Biology:
- Incorporated into peptides for studying protein interactions and functions.
- Used in the design of peptide-based drugs.
Medicine:
- Potential applications in drug development, particularly in designing inhibitors or modulators of enzymes.
Industry:
- Used in the synthesis of specialized peptides for research and therapeutic purposes.
作用机制
The mechanism of action of Fmoc-D-Tyr(3,5-Br2)-Oh would depend on its specific application. In peptide synthesis, it acts as a protected amino acid building block. In biological systems, its brominated tyrosine moiety might interact with specific enzymes or receptors, influencing their activity.
相似化合物的比较
Fmoc-D-Tyr-OH: The non-brominated version of the compound.
Fmoc-L-Tyr(3,5-Br2)-OH: The L-isomer of the compound.
Fmoc-D-Tyr(3-I)-OH: A similar compound with a single iodine substitution.
Uniqueness:
- The presence of two bromine atoms at the 3 and 5 positions makes Fmoc-D-Tyr(3,5-Br2)-Oh unique in terms of its steric and electronic properties, which can influence its reactivity and interactions in chemical and biological systems.
属性
IUPAC Name |
(2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAVNNURVZYVLW-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Br2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















